molecular formula C18H18F2N6O B2424866 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide CAS No. 1171046-99-3

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide

Cat. No.: B2424866
CAS No.: 1171046-99-3
M. Wt: 372.38
InChI Key: YVCALYUFXQJVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H18F2N6O and its molecular weight is 372.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research emphasizes the significant role of pyranopyrimidine cores, closely related to the compound , in the medicinal and pharmaceutical industries. These cores are broadly applied due to their synthetic versatility and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure closely related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide, involves complex synthetic pathways and requires innovative catalysts. This has led to extensive research on the application of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for developing these compounds (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, a structural component of the compound , is recognized for its broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. This scaffold serves as a building block for drug-like candidates, with structure-activity relationship (SAR) studies playing a crucial role in the development of lead compounds for various disease targets (Cherukupalli et al., 2017).

Antimicrobial Drug Discovery

Pyrazole clubbed/fused pyrimidine derivatives, structurally similar to this compound, are extensively studied for their antimicrobial potency. The combination of ring variation, substitution, and structural modifications have been explored to develop new age antimicrobials with enhanced pharmacokinetic properties (Trivedi, Joshi, & Patel, 2022).

Optoelectronic Materials

Recent studies have highlighted the incorporation of pyrimidine scaffolds into π-extended conjugated systems, which is valuable for creating novel optoelectronic materials. The structural complexity and variability of pyrimidine-based compounds have been leveraged to develop materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors. This indicates the potential of the compound for similar applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O/c1-11-7-12(2)26(25-11)17-9-16(23-10-24-17)21-5-6-22-18(27)14-4-3-13(19)8-15(14)20/h3-4,7-10H,5-6H2,1-2H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCALYUFXQJVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.